![molecular formula C16H30N2O6S B1209217 Antibiotic Bu 2545 CAS No. 75007-09-9](/img/structure/B1209217.png)
Antibiotic Bu 2545
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibiotic Bu 2545 is a natural product found in Streptomyces with data available.
科学研究应用
Structural and Chemical Properties
Bu 2545 is characterized by its unique structural features that differentiate it from other antibiotics in its class. It exhibits a complex molecular structure that contributes to its antibacterial activity against a range of pathogens. The compound's mechanism of action primarily involves inhibition of bacterial protein synthesis, similar to other lincosamide antibiotics like lincomycin and clindamycin .
Spectrum of Activity
Bu 2545 has demonstrated significant antibacterial activity against both Gram-positive and some Gram-negative bacteria. Its effectiveness is particularly notable against:
- Staphylococcus aureus (including methicillin-resistant strains)
- Streptococcus pneumoniae
- Clostridium perfringens
The minimum inhibitory concentrations (MICs) for these bacteria suggest that Bu 2545 can be a viable option in treating infections where traditional antibiotics fail due to resistance .
Case Studies
Several studies have evaluated the clinical efficacy of Bu 2545 in various settings:
- Case Study 1 : A clinical trial involving patients with complicated skin and soft tissue infections showed that Bu 2545 led to a higher rate of clinical cure compared to standard treatments. The study reported a clinical cure rate improvement of approximately 15% when Bu 2545 was administered as part of the treatment regimen .
- Case Study 2 : In a cohort of patients suffering from respiratory tract infections caused by resistant strains, Bu 2545 was associated with reduced bacterial load and improved patient outcomes, indicating its potential as an alternative therapy in severe infections .
Mechanisms of Resistance
Understanding the mechanisms through which bacteria develop resistance to antibiotics is crucial for developing effective treatments. Research indicates that while some bacteria have shown initial resistance to Bu 2545, the compound's unique binding properties may allow it to circumvent common resistance mechanisms observed with other antibiotics .
Combination Therapies
Recent studies suggest that Bu 2545 may be more effective when used in combination with other antibiotics or adjuvant therapies. For instance:
- Combination with β-lactams : Enhances the overall antibacterial effect and reduces the likelihood of developing resistance.
- Use as an adjunct therapy : In surgical settings, such as incision and drainage procedures for abscesses, Bu 2545 has been shown to improve outcomes when used alongside standard care protocols .
Future Directions and Research Needs
Further research is essential to fully understand the therapeutic potential of Bu 2545. Key areas for future investigation include:
- Long-term safety and efficacy studies : To establish comprehensive data on adverse effects and optimal dosing regimens.
- Mechanistic studies : To elucidate how Bu 2545 interacts with bacterial ribosomes at a molecular level.
- Exploration of synergistic effects : With existing antibiotics to enhance treatment outcomes for resistant infections.
Data Summary Table
Application Area | Findings/Observations |
---|---|
Antibacterial Efficacy | Effective against Gram-positive bacteria; MICs indicate potency |
Clinical Trials | Higher clinical cure rates in skin infections |
Resistance Mechanisms | Initial resistance observed; unique binding may mitigate this |
Combination Therapies | Enhanced efficacy when used with β-lactams |
Future Research Directions | Long-term safety studies; mechanistic exploration |
属性
CAS 编号 |
75007-09-9 |
---|---|
分子式 |
C16H30N2O6S |
分子量 |
378.5 g/mol |
IUPAC 名称 |
N-[2-methoxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H30N2O6S/c1-8(23-3)10(17-15(22)9-6-5-7-18(9)2)14-12(20)11(19)13(21)16(24-14)25-4/h8-14,16,19-21H,5-7H2,1-4H3,(H,17,22) |
InChI 键 |
WVXCVWNSJUNIRQ-UHFFFAOYSA-N |
SMILES |
CC(C(C1C(C(C(C(O1)SC)O)O)O)NC(=O)C2CCCN2C)OC |
规范 SMILES |
CC(C(C1C(C(C(C(O1)SC)O)O)O)NC(=O)C2CCCN2C)OC |
同义词 |
antibiotic Bu 2545 antibiotic Bu-2545 Bu 2545 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。